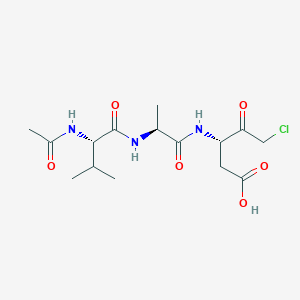
Ac-VAD-CMK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone (Ac-VAD-CMK) is a synthetic tetrapeptide that functions as a potent and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory response. . Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is widely used in scientific research to study inflammation and cell death mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
While specific industrial production methods for Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions, using automated peptide synthesizers, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include thiol groups in cysteine residues of proteins.
Conditions: Reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products
The major products formed from these reactions are covalent adducts between Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone and the target proteins, resulting in the inhibition of caspase-1 activity .
科学研究应用
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of enzyme inhibition and protein modification.
Biology: Employed in research on apoptosis, pyroptosis, and inflammation.
Medicine: Investigated for its potential therapeutic effects in diseases characterized by excessive inflammation, such as neurodegenerative diseases and autoimmune disorders
Industry: Utilized in the development of anti-inflammatory drugs and diagnostic tools.
作用机制
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone exerts its effects by irreversibly binding to the active site of caspase-1. The chloromethyl ketone group reacts with the thiol group of a cysteine residue in the enzyme, forming a covalent bond. This inhibits the enzyme’s activity, preventing the maturation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . The inhibition of caspase-1 also reduces pyroptosis, a form of programmed cell death associated with inflammation .
相似化合物的比较
Similar Compounds
Acetyl-Tyrosine-Valine-Alanine-Aspartate-Chloromethyl Ketone (Ac-YVAD-CMK): Another caspase-1 inhibitor with a similar mechanism of action.
Acetyl-Aspartate-Glutamate-Valine-Aspartate-Chloromethyl Ketone (Ac-DEVD-CMK): A caspase-3 inhibitor used in apoptosis research.
Uniqueness
Acetyl-Valine-Alanine-Aspartate-Chloromethyl Ketone is unique due to its specificity for caspase-1, making it a valuable tool for studying inflammation and related diseases. Its irreversible binding mechanism ensures prolonged inhibition of the target enzyme, providing insights into the long-term effects of caspase-1 inhibition .
属性
分子式 |
C15H24ClN3O6 |
|---|---|
分子量 |
377.82 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1 |
InChI 键 |
FQAKSMQTRMIPHS-FWDPORAESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















